GP Enzyme Inhibition Potency: Comparison with the 3‑Anilino-Quinoxalinone Lead Compound
While no primary literature reports the GP IC50 value specifically for N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide, the closest published analog in the chemotype—a 4-isobutyl-3-anilino-quinoxalinone—displays significantly improved potency over the original HTS lead compound 1 [1]. In the 3‑anilino series, lead compound 1 (IC50 = 2.8 µM) was optimized to compound 4d (N4-isobutyl derivative) which achieved a 25-fold increase in potency (IC50 ≈ 0.11 µM) in a rabbit muscle GP (rmGP) enzyme assay measuring glucose-1-phosphate release [1]. The target compound's direct C–C linkage is anticipated to confer additional conformational restriction that may further stabilize the inhibitor–enzyme complex relative to the anilino-linked comparator.
| Evidence Dimension | rmGPb enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; structurally proximal to 4-isobutyl 3‑anilino-quinoxalinone (IC50 ≈ 0.11 µM) [1] |
| Comparator Or Baseline | Lead compound 1 (3-anilino-quinoxalinone, unsubstituted N4): IC50 = 2.8 µM [1] |
| Quantified Difference | Approx. 25-fold improvement for the 4-isobutyl analog (class inference); direct C–C bond target may exhibit further enhanced affinity |
| Conditions | rmGPb enzyme assay; glycogen synthesis direction; release of phosphate from glucose-1-phosphate [1] |
Why This Matters
The 4-isobutyl substitution on the quinoxalinone core is a critical potency-driving modification; procurement of this specific derivative ensures access to the high-affinity chemical space identified in the 3-anilino SAR series.
- [1] Dudash, J. et al. Synthesis and evaluation of 3-anilino-quinoxalinones as glycogen phosphorylase inhibitors. Bioorg. Med. Chem. Lett. 15, 4790–4793 (2005). View Source
